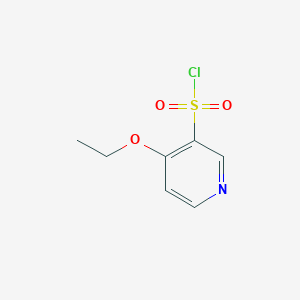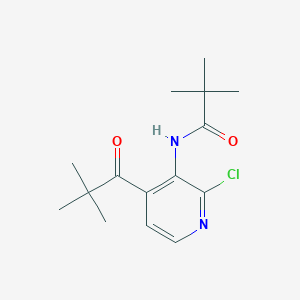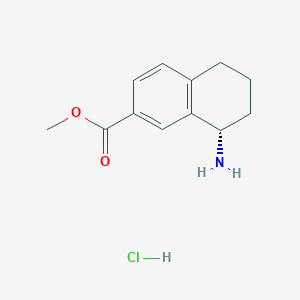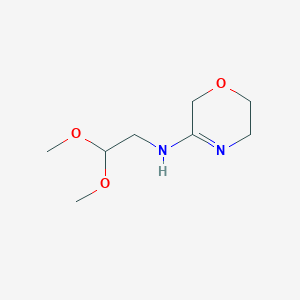
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Vue d'ensemble
Description
“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
Synthesis Analysis
While specific synthesis information for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” was not found, a related compound, “N-(2,2-dimethoxyethyl)-N-methylacrylamide”, has been synthesized using radical-initiated polymerization .
Molecular Structure Analysis
The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on the molecular formula C8H15NO3 .
Physical And Chemical Properties Analysis
“N-(2,2-dimethoxyethyl)methacrylamide” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
Applications De Recherche Scientifique
Health Services
This compound is used in health services . The specific applications within this field are not detailed in the source, but it’s common for such compounds to be used in the development of new drugs or therapies.
Scientific Research and Development
“N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” is also used in scientific research and development . This could involve studying the compound’s properties, reactions with other substances, or potential uses in various industries.
Organic Synthesis and Chemical Methodology
Research has focused on developing new methodologies for creating cyclopropylamines, which are valuable in medicinal chemistry and agrochemicals. This compound could be used in synthesizing a wide array of substituted amines, crucial for the development of new drugs and agrochemicals.
Potential Therapeutic Applications
Cyclopropanamine derivatives, including those related to this compound, have been explored for their potential in treating various neurological disorders. These compounds inhibit LSD1, an enzyme involved in DNA packaging and gene expression regulation. Inhibition of LSD1 has been linked to therapeutic effects in conditions like schizophrenia, Rett’s syndrome, and Alzheimer’s disease.
Synthesis of Novel Derivatives with Biological Activity
The compound has served as a precursor in synthesizing new derivatives with potential bioactivity. For instance, the synthesis of N-cyclopropyldecahydroacridine-1,8-dione derivatives via a one-pot reaction demonstrates the compound’s utility in generating novel molecules with promising applications in medicinal chemistry and drug discovery.
Immobilization of Oligonucleotides
There is a research paper that discusses the synthesis of poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide] for the immobilization of oligonucleotides . This suggests that “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” could potentially be used in similar applications, such as in the field of biochemistry or molecular biology.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDURRBEWBMKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NCCOC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | |
CAS RN |
1998713-98-6 | |
| Record name | N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



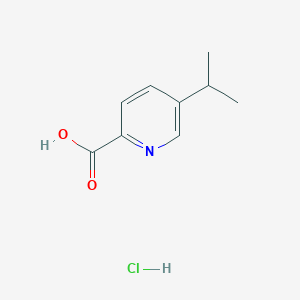
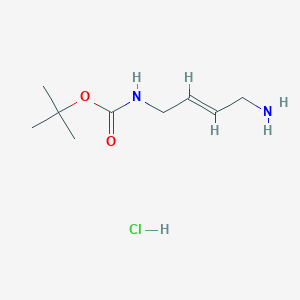
![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
